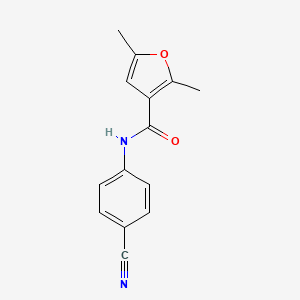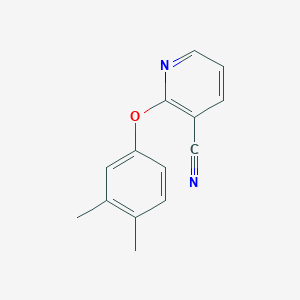
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a benzimidazole derivative that has a fluorobenzonitrile group attached to it. The unique chemical structure of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile makes it an attractive target for researchers interested in developing new drugs and therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile inhibits the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell cycle regulation and DNA replication.
Biochemical and physiological effects:
Studies have shown that 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile can induce significant changes in the biochemical and physiological processes of cancer cells. This compound has been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation, including Bcl-2, Cyclin D1, and EGFR. Additionally, 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been shown to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research involving 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile. One area of interest is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile and to identify potential molecular targets for drug development. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo and to determine its potential for clinical use in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile involves a multistep process that starts with the reaction of 4-fluorobenzonitrile with sodium hydride in the presence of a suitable solvent. The resulting intermediate is then reacted with 1,2-diaminobenzene to form the benzimidazole ring. Finally, the benzimidazole intermediate is reacted with benzyl chloride to introduce the benzyl group and form the final product.
Aplicaciones Científicas De Investigación
4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-(Benzimidazol-1-ylmethyl)-3-fluorobenzonitrile has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-13-7-11(8-17)5-6-12(13)9-19-10-18-14-3-1-2-4-15(14)19/h1-7,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKVBMXTBAREEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=C(C=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)




![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)
![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)

![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)


![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)